(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound that belongs to the class of benzofurans. This compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, along with an amine group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a benzofuran precursor, followed by the introduction of the amine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The amine group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.
Scientific Research Applications
(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine: The enantiomer of the compound with a different spatial arrangement.
4-Bromo-7-fluoro-2,3-dihydrobenzofuran: Lacks the amine group.
4-Bromo-2,3-dihydrobenzofuran-3-amine: Lacks the fluorine substituent.
Uniqueness: (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific combination of substituents and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H7BrFNO |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI Key |
JORWJIMSHQMFRM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=CC(=C2O1)F)Br)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)Br)N |
Origin of Product |
United States |
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